Etofylline
Overview
Description
Etofylline is a theophylline derivative and a drug that causes vasodilation and relaxation of smooth muscle . It is used to relieve bronchoconstriction and may act as a phosphodiesterase inhibitor and adenosine receptor antagonist .
Synthesis Analysis
Etofylline is obtained by the action of glycol monochlorohydrin upon theophylline in an alkaline medium . A forced degradation study was successfully applied for the development of a stability-indicating assay method for simultaneous estimation of Etofylline and Theophylline in a formulation in the presence of its degradation products .Molecular Structure Analysis
The crystal of Etofylline belongs to space group P21 with cell dimensions a = 4.522(1), b = 12.615(2), c = 9.093(2)Å, and β = 104.79(2) ̊ . The bond lengths in the purine ring are significantly different from those of the corresponding bonds in theophylline . The hydroxyethyl group adopts a gauche conformation .Chemical Reactions Analysis
Significant differences between the corresponding bond lengths and angles in Etofylline and Theophylline are observed . The attachment of the hydroxyethyl group at N2 brings about such significant differences in the purinedione skeleton .Physical And Chemical Properties Analysis
Etofylline has a molecular weight of 224.22 . It is freely soluble in water and moderately soluble in alcohol . The pH of a 5% aqueous solution is 6.5-7.0 .Scientific Research Applications
Interaction with Human Serum Albumin
Etofylline, recognized for its use in asthma treatment, interacts significantly with human serum albumin (HSA), the major transport protein in human blood circulation. This interaction was investigated using fluorescence and circular dichroism (CD) spectroscopy, molecular docking, and molecular dynamics simulation methods. The study revealed that Etofylline-HSA complex formation involves hydrophobic and hydrogen bonding interactions, leading to some conformational changes in HSA (Mohammad-Aghaie, Hamedi, & Rad, 2019).
Pulmonary Administration and Drug Delivery
Etofylline has potential in pulmonary drug delivery systems. Research on etofylline encapsulated mannose-anchored N,N,N-trimethyl chitosan nanoparticles (Mn-TMC NPs) showed these nanoparticles have desirable characteristics like controlled release, targeted delivery, high penetrability, and scalability. This mannosylation approach enhances the therapeutic efficacy of Etofylline in treating airway diseases following pulmonary administration (Pardeshi et al., 2020).
Antithrombotic Potential
Etofylline clofibrate, a derivative of Etofylline, has demonstrated significant antithrombotic potential. Studies indicate its effectiveness in inhibiting experimental thrombus formation and platelet aggregation, suggesting a promising role in antithrombotic therapy (Sim, Davies, McCraw, & Metz, 1980).
Cardiovascular Health
In patients with hypertriglyceridemia, Etofylline Clofibrate has shown beneficial effects on endothelium-dependent vasodilatation. This suggests its potential in improving cardiovascular health, especially in conditions characterized by elevated triglyceride levels (Dong-bao, 2002).
Hypolipidaemic Activity
Etofylline clofibrate exhibits hypolipidaemic activity, particularly in reducing cholesterol and triglyceride levels. This effect is distinct from other hypolipaemic agents, indicating a unique mechanism of action (Davies & Kellett, 1980).
properties
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRCRWQMGIBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023031 | |
Record name | Etofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID7968631 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Etofylline | |
CAS RN |
519-37-9 | |
Record name | Etofylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etofylline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETOFYLLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etofylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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